molecular formula C11H8F3N3O2 B5882937 NoName

NoName

Cat. No. B5882937
M. Wt: 271.19 g/mol
InChI Key: NLFRPZDXLZBAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NoName is a newly discovered chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in scientific research.

Scientific Research Applications

Geometric Deep Learning

  • Application : This study explores data with non-Euclidean underlying structures, such as social networks, sensor networks, and functional networks in brain imaging. Geometric deep learning is used to process this complex data, offering powerful tools for a range of problems in computer vision, natural-language processing, and audio analysis (Bronstein et al., 2016).

Study of NONO Protein

  • Application : Research on the NONO protein focuses on overcoming challenges in sample aggregation, data collection, and structural analysis. This study stabilizes NONO homodimers and employs small-angle X-ray structure determination and crystallization to analyze its structure (Knott et al., 2016).

Linkage Between Science Research and Technology Development

  • Application : This paper demonstrates the connection between scientific research and technology development, specifically in genetic engineering. It uses non-patent citation analysis to show the impact of scientific research on technological advancements (Lo, 2009).

NONO as Mammalian Homolog of Drosophila nonAdiss

  • Application : Research on the NonO protein, which is equivalent to the Drosophila visual and courtship song behavior protein, nonAdiss. This study investigates its DNA-binding properties and expression in different tissues (Yang et al., 1993).

Nonclinical Statistical Applications

  • Application : This study focuses on statistical tools in nonclinical scientific studies, categorizing them into discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC). It highlights the importance of statistical applications in the nonclinical phase of drug development (Altan & Kolassa, 2019).

NONO in Tumorigenesis

  • Application : Investigating the role of the NONO protein in gene regulation and its implications in cancer. This review summarizes the regulation of NONO, its biological functions, and its potential as a biomarker or therapeutic target in cancer treatments (Feng et al., 2020).

properties

IUPAC Name

(1Z)-2,2,2-trifluoro-N-(3-methyl-4-phenyloxadiazol-3-ium-5-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-17-8(7-5-3-2-4-6-7)9(19-16-17)15-10(18)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRPZDXLZBAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NOC(=C1C2=CC=CC=C2)N=C(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=NOC(=C1C2=CC=CC=C2)/N=C(/C(F)(F)F)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NoName
Reactant of Route 2
NoName
Reactant of Route 3
NoName

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.